

Introduction: A Chiral Scaffold of Pharmaceutical Importance

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Compound of Interest

Compound Name: *(1R,3S)-3-Aminomethyl-cyclopentanol*

Cat. No.: *B587881*

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(1R,3S)-3-Aminomethyl-cyclopentanol is a bifunctional organic molecule featuring a cyclopentane ring substituted with a hydroxyl group and an aminomethyl group at specific stereocenters. The precise spatial arrangement of these functional groups makes it a valuable chiral building block for creating complex molecular architectures. While direct literature on the specific applications of **(1R,3S)-3-aminomethyl-cyclopentanol** is emerging, the high value of the structurally analogous compound, (1R,3S)-3-aminocyclopentanol, underscores its significance. (1R,3S)-3-aminocyclopentanol is a key intermediate in the synthesis of Bictegravir, a potent integrase strand transfer inhibitor used in the treatment of HIV.[1][2] This established precedent highlights the potential of the aminomethyl variant as a crucial component for novel therapeutics, particularly in antiviral and other medicinal chemistry domains.

The core value of this scaffold lies in the fixed, *cis*-relationship between the C1 hydroxyl and the C3 aminomethyl group, providing a rigid framework that can be strategically employed to interact with biological targets. This guide will explore the technical details necessary to harness the potential of this important synthetic intermediate.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. Key identifiers and properties for **(1R,3S)-3-aminomethyl-cyclopentanol** are summarized below.

Property	Value	Source
CAS Number	1110772-09-2	[3][4]
Molecular Formula	C ₆ H ₁₃ NO	[3][5]
Molecular Weight	115.17 g/mol	[3][5]
IUPAC Name	(1R,3S)-3-(aminomethyl)cyclopentan-1-ol	[3]
InChI Key	NUBNZASXRSXFRW-NTSWFWBYSA-N	[3]
Canonical SMILES	C1CO	[5]
Appearance	Colorless to pale yellow liquid or solid	[6]
Solubility	Soluble in water and alcohols	[6]
Hydrogen Bond Donor Count	2	[5]
Hydrogen Bond Acceptor Count	2	[5]
Rotatable Bond Count	1	[5]

Characterization of **(1R,3S)-3-aminomethyl-cyclopentanol** typically involves a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the carbon skeleton and the relative stereochemistry of the substituents. Mass spectrometry provides the molecular weight and fragmentation pattern, while Infrared (IR) spectroscopy confirms the presence of the hydroxyl (O-H) and amine (N-H) functional groups.

Synthesis and Manufacturing Strategies

The synthesis of enantiomerically pure cyclopentane derivatives like **(1R,3S)-3-aminomethyl-cyclopentanol** presents significant challenges, primarily centered on the establishment of the two chiral centers. Common strategies include chiral resolution of a racemic mixture or asymmetric synthesis from a prochiral starting material or a chiral pool precursor.

Chiral Resolution Routes

Chiral resolution is a classical approach where a racemic mixture of the target compound or a precursor is separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid. However, this method is inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer.[1] Enzymatic resolution offers an alternative with potentially higher selectivity and milder reaction conditions.[1]

Asymmetric Synthesis: The Vince Lactam Approach

A more elegant and efficient strategy is asymmetric synthesis, which creates the desired stereoisomer directly. A highly successful precursor for related structures is 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam.[7] This strained bicyclic lactam is a versatile starting material for a variety of carbocyclic nucleoside analogues and other cyclopentane-based structures.[7][8]

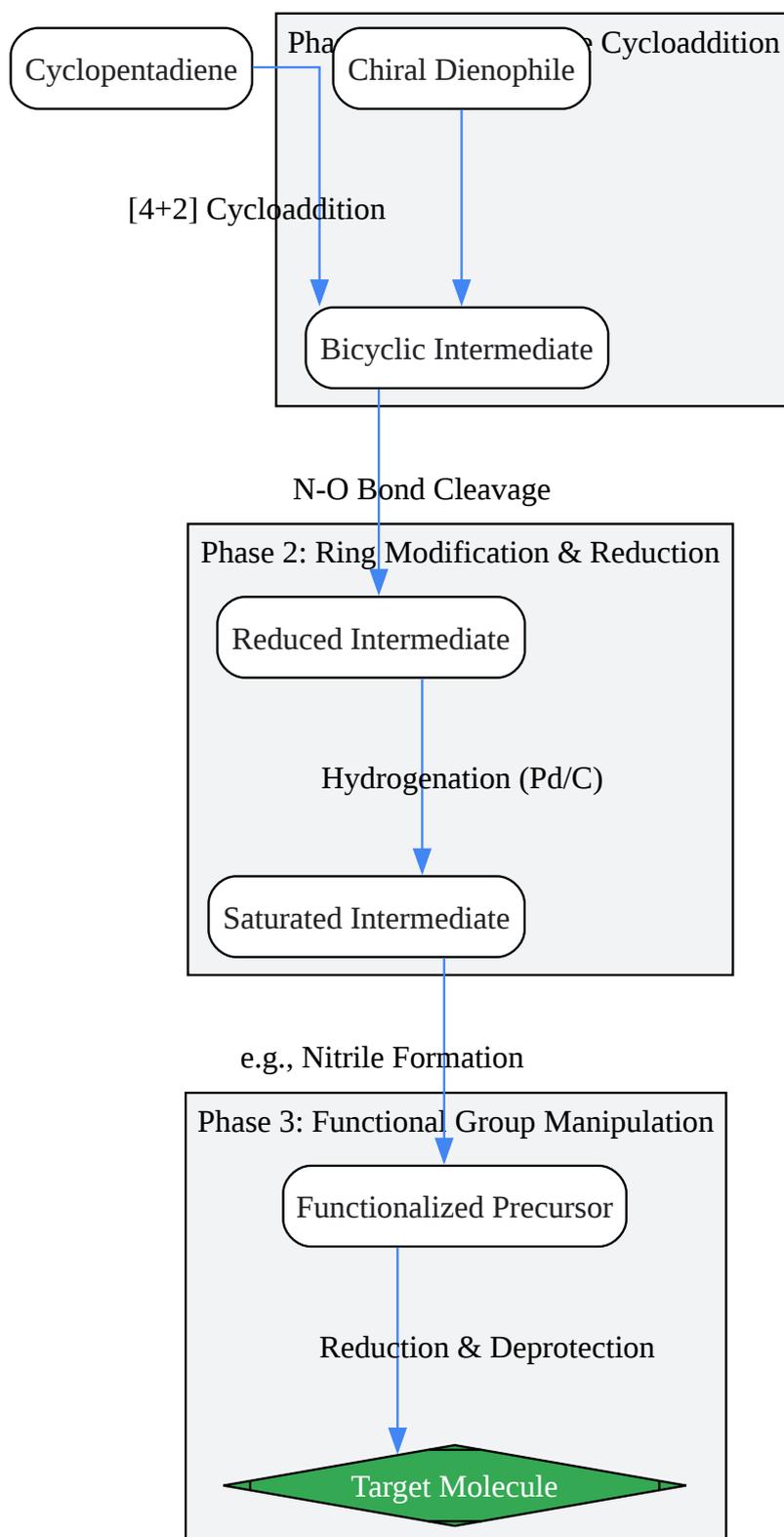
While a specific, published route from Vince lactam to **(1R,3S)-3-aminomethyl-cyclopentanol** is not readily available in the provided search results, a logical synthetic pathway can be extrapolated from the synthesis of the analogous (1R,3S)-3-aminocyclopentanol.[2] The key steps would involve the stereocontrolled opening of the lactam and subsequent functional group manipulations.

Conceptual Experimental Protocol: Synthesis via a Chiral Precursor

The following protocol outlines a conceptual synthesis based on methodologies reported for structurally similar compounds, such as those derived from Vince Lactam or through hetero-Diels-Alder reactions.[2]

- Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between cyclopentadiene and a suitable dienophile (e.g., an N-acyl nitroso compound) can establish the bicyclic framework with the requisite stereochemistry.
- N-O Bond Reduction: The nitrogen-oxygen bond in the resulting cycloadduct is selectively reduced. Reagents like zinc powder in acetic acid are effective for this transformation.[2]

- Chiral Separation (if necessary): If the initial cycloaddition is not enantioselective, a lipase-catalyzed acylation can be employed to selectively acetylate one enantiomer, allowing for separation.[2]
- Double Bond Reduction: The double bond within the cyclopentene ring is reduced via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst.[2]
- Functional Group Interconversion: The existing nitrogen functionality would then be converted to the aminomethyl group. This could involve, for example, reduction of a nitrile or amide precursor.
- Deprotection and Salt Formation: Finally, any protecting groups are removed. The final product can be isolated as the free base or converted to a stable salt, such as the hydrochloride, by treatment with HCl in a suitable solvent like isopropanol.[2][9]



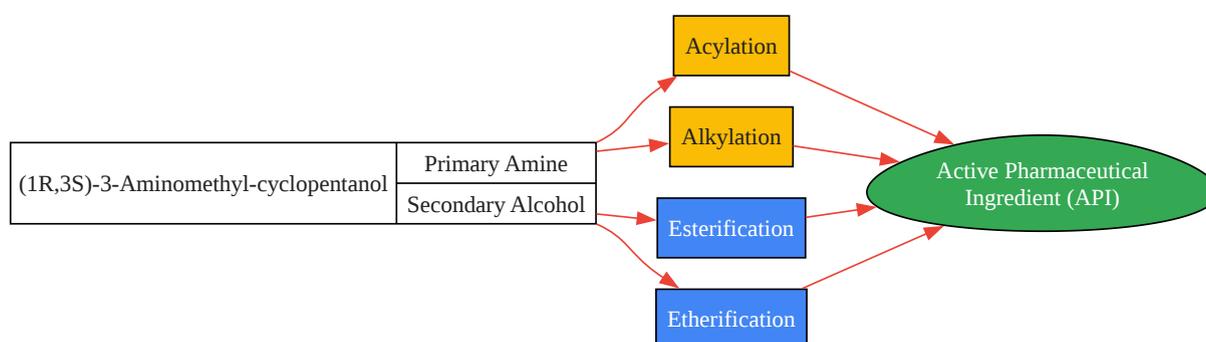
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Caption: Conceptual workflow for the asymmetric synthesis of **(1R,3S)-3-aminomethyl-cyclopentanol**.

Applications in Drug Discovery

As a chiral intermediate, **(1R,3S)-3-aminomethyl-cyclopentanol** serves as a valuable starting point for the synthesis of more complex active pharmaceutical ingredients (APIs).^[10] Its utility stems from the defined stereochemistry and the presence of two orthogonal functional groups—a primary amine and a secondary alcohol—which can be selectively modified.

The primary amine can be functionalized through various reactions such as acylation, alkylation, or sulfonylation to build out molecular complexity. The hydroxyl group can be used as a handle for forming esters, ethers, or can be oxidized to a ketone if desired. This dual functionality allows for the construction of diverse libraries of compounds for screening in drug discovery programs. The cyclopentane core provides a semi-rigid scaffold that can effectively position these appended functional groups to interact with protein binding pockets.



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Caption: Functionalization pathways for **(1R,3S)-3-aminomethyl-cyclopentanol** in API synthesis.

Safety, Handling, and Storage

Working with any chemical intermediate requires adherence to strict safety protocols. While specific toxicological data for **(1R,3S)-3-aminomethyl-cyclopentanol** is not extensively detailed, information from safety data sheets (SDS) for it and related compounds provides essential guidance.^{[11][12]}

- General Hazards: The material may be irritating to the mucous membranes, upper respiratory tract, eyes, and skin.^{[11][12]} Harmful if inhaled, ingested, or absorbed through the skin.^{[11][12]}
- Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses or a face shield, and a lab coat.^[13] Operations should be conducted in a well-ventilated area or a chemical fume hood.^[13]
- First Aid Measures:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.^{[11][12]}
 - Skin Contact: Wash skin immediately with soap and copious amounts of water.^{[11][12]}
 - Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting.^{[11][12]}
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.^{[11][12]}
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.^[14]

Conclusion

(1R,3S)-3-Aminomethyl-cyclopentanol is a chiral building block with considerable potential for the pharmaceutical industry. Its defined stereochemistry and versatile functional groups make it an attractive starting material for the synthesis of novel therapeutic agents. While challenges in its stereoselective synthesis exist, strategies adapted from the production of similar high-value intermediates provide a clear path forward for its efficient and scalable production. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the importance of scaffolds like **(1R,3S)-3-aminomethyl-cyclopentanol** is

set to increase, making it a key compound for researchers and developers in medicinal chemistry.

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